[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l)]-N-(2-methoxyethyl)carboxamide
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Overview
Description
[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(2-methoxyethyl)carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features multiple fused rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(2-methoxyethyl)carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridino Ring: The initial step involves the cyclization of appropriate precursors to form the pyridino ring structure. This can be achieved using a condensation reaction under acidic or basic conditions.
Formation of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors.
Introduction of the Imino Group: The imino group can be introduced through a condensation reaction with an appropriate amine.
Carboxamide Formation: The final step involves the formation of the carboxamide group through a reaction with 2-methoxyethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of [2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(2-methoxyethyl)carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(2-ethoxyethyl)carboxamide
- [2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(2-propoxyethyl)carboxamide
Uniqueness
The uniqueness of [2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-(2-methoxyethyl)carboxamide lies in its specific substitution pattern, which can lead to distinct biological and chemical properties compared to its analogs. The presence of the methoxyethyl group may influence its solubility, reactivity, and interaction with molecular targets.
Properties
Molecular Formula |
C22H21N5O3 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
7-benzyl-6-imino-N-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H21N5O3/c1-30-12-10-24-21(28)16-13-17-20(25-18-9-5-6-11-26(18)22(17)29)27(19(16)23)14-15-7-3-2-4-8-15/h2-9,11,13,23H,10,12,14H2,1H3,(H,24,28) |
InChI Key |
VNKSAWZWZWWLSN-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=CC=C4 |
Origin of Product |
United States |
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